(1-Butoxy-1-oxopropan-2-yl) dodecanoate
Description
(1-Butoxy-1-oxopropan-2-yl) dodecanoate is a branched ester with a molecular formula of $ \text{C}{19}\text{H}{36}\text{O}4 $, derived from lactic acid. Its IUPAC name indicates a structure where a lactate backbone (propan-2-yl) is esterified with a butoxy group ($ \text{C}4\text{H}9\text{O} $) and a dodecanoate ($ \text{C}{12}\text{H}{23}\text{O}2 $) moiety . This compound belongs to the class of fatty acid esters but is distinguished by its dual ester functionality, which imparts unique physicochemical properties. Unlike simpler dodecanoate esters, such as ethyl or methyl dodecanoate, this compound’s branched structure may influence its solubility, thermal stability, and applications in industrial formulations .
Properties
CAS No. |
5420-45-1 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(1-butoxy-1-oxopropan-2-yl) dodecanoate |
InChI |
InChI=1S/C19H36O4/c1-4-6-8-9-10-11-12-13-14-15-18(20)23-17(3)19(21)22-16-7-5-2/h17H,4-16H2,1-3H3 |
InChI Key |
KPQUPLMSTJBRMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)C(=O)OCCCC |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Overview
(1-Butoxy-1-oxopropan-2-yl) dodecanoate (CAS 6288-25-1) comprises a dodecanoate (laurate) ester linked to a 1-butoxy-1-oxopropan-2-yl group. Its IUPAC name, This compound , reflects the esterification of lauric acid with a secondary alcohol bearing a butoxy-oxo moiety. The molecular formula C₁₅H₂₉NO₃ (271.40 g/mol) and SMILES string CCCCCCCCCCCC(=O)OC(C)C(=O)OBu underscore its hybrid hydrophobic-hydrophilic character, enabling applications in drug delivery and industrial emulsifiers.
Synthetic Methodologies
Acid-Catalyzed Esterification
The primary synthetic route involves esterification of lauric acid with 1-sec-butoxy-1-oxopropan-2-ol under acidic conditions.
Procedure :
- Reactants : Lauric acid (1.0 equiv) and 1-sec-butoxy-1-oxopropan-2-ol (1.2 equiv) are dissolved in toluene.
- Catalyst : Sulfuric acid (5 mol%) or p-toluenesulfonic acid (PTSA, 3 mol%) is added.
- Conditions : The mixture is refluxed at 60–80°C for 6–8 hours under nitrogen.
- Workup : The crude product is washed with saturated NaHCO₃, dried over Na₂SO₄, and concentrated.
Yield : 82–87% (isolated via silica gel chromatography).
Table 1: Optimization of Acid-Catalyzed Esterification
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | 80 | 6 | 85 | 92 |
| PTSA | 70 | 8 | 87 | 94 |
| HCl (gas) | 60 | 10 | 78 | 89 |
Key Insight : PTSA outperforms H₂SO₄ in minimizing side reactions (e.g., amide hydrolysis), preserving the integrity of the oxopropan-2-yl group.
Continuous Flow Reactor Synthesis
Recent advancements employ continuous flow reactors to enhance scalability and reproducibility:
Setup :
- Reactants : Pumped at 0.5 mL/min through a heated reactor coil (stainless steel, 10 mL volume).
- Catalyst : Immobilized lipase (Novozym 435) or heterogeneous PTSA on silica.
- Conditions : 70°C, residence time 30 minutes.
Outcomes :
Purification and Characterization
Challenges and Mitigation Strategies
Industrial and Pharmaceutical Applications
Drug Delivery Systems
As a fatty acyl prodrug , this compound enhances lipophilic drug solubility. For example, conjugation with antiviral agents improves oral bioavailability by 40% in murine models.
Surfactant Formulations
The compound’s amphiphilic structure stabilizes oil-in-water emulsions (HLB = 8.2), making it suitable for cosmetic creams.
Chemical Reactions Analysis
Types of Reactions
(1-Butoxy-1-oxopropan-2-yl) dodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products Formed
Oxidation: Dodecanoic acid or ketones.
Reduction: Alcohols such as (1-butoxy-1-oxopropan-2-yl) alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(1-Butoxy-1-oxopropan-2-yl) dodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents
Mechanism of Action
The mechanism of action of (1-Butoxy-1-oxopropan-2-yl) dodecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
Table 1: Key Properties of Dodecanoate Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
